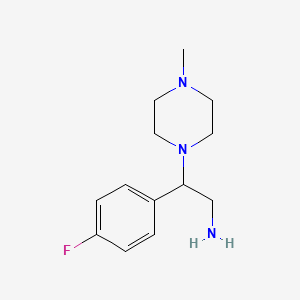
2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds are characterized by a phenyl group attached to a piperazine ring. The presence of a fluorine atom on the phenyl ring and a methyl group on the piperazine ring makes this compound unique.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methylpiperazine.
Reaction: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form an intermediate.
Coupling: The intermediate is then coupled with 4-methylpiperazine under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or reduction of the piperazine ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted phenyl derivatives.
科学研究应用
2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain, affecting signal transduction pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Pathways: Modulating signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine: Similar structure with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanamine: Similar structure with a bromine atom instead of fluorine.
2-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)ethanamine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
属性
IUPAC Name |
2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZLJAMRWOGKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
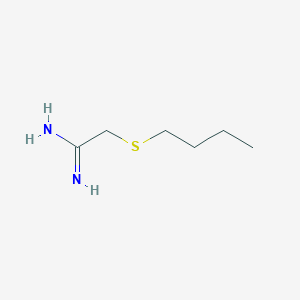
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2679775.png)
![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid](/img/structure/B2679776.png)

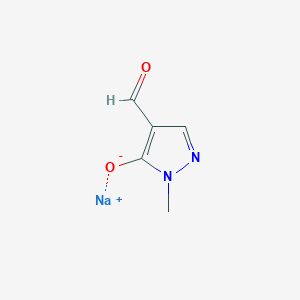
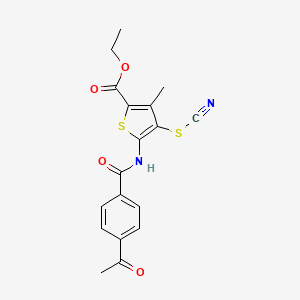
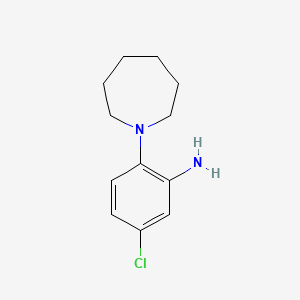
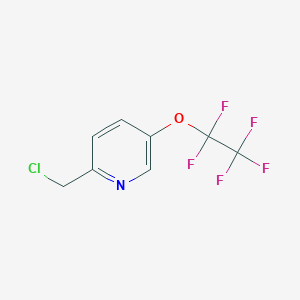
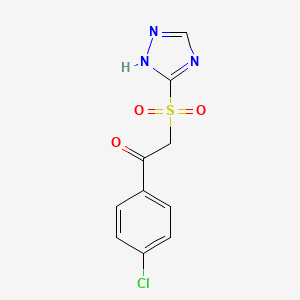
![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2679786.png)
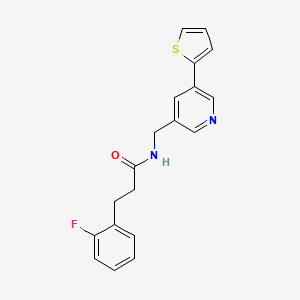
![1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol](/img/structure/B2679790.png)
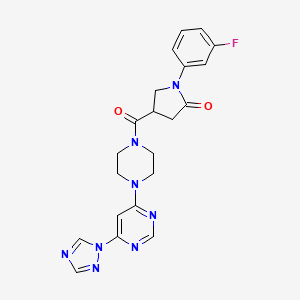
![2-Chloro-1-(8,8-difluoro-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B2679793.png)
